4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride
Overview
Description
4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride is a chemical compound with the molecular formula C₁₃H₁₈ClNO₃. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a butanoic acid moiety linked to an amino group, which is further connected to a 4-methylphenyl group through an oxoethyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the intermediate 4-methylphenyl-2-oxoethyl acetate.
Amination: The intermediate is then subjected to amination using butanoic acid and an appropriate amine, such as butylamine, under acidic conditions to yield the desired product.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles such as halides or alkoxides replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[2-(4-Methoxyphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride
- 4-{[2-(4-Chlorophenyl)-2-oxoethyl]amino}butanoic acid hydrochloride
- 4-{[2-(4-Fluorophenyl)-2-oxoethyl]amino}butanoic acid hydrochloride
Uniqueness
4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride is unique due to the presence of the 4-methylphenyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[[2-(4-methylphenyl)-2-oxoethyl]amino]butanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-10-4-6-11(7-5-10)12(15)9-14-8-2-3-13(16)17;/h4-7,14H,2-3,8-9H2,1H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBFPWVOKXHVJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CNCCCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.